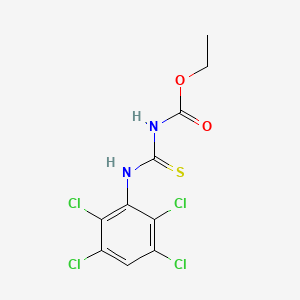
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate is a chemical compound with the molecular formula C10H8Cl4N2O2S and a molecular weight of 362.05 g/mol . It is characterized by the presence of a tetrachlorophenyl group, a thiourea moiety, and an ethyl ester functional group. This compound is typically a yellow to off-white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate involves the reaction of 2,3,5,6-tetrachlorophenyl isothiocyanate with ethyl carbamate under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Amino or thiol-substituted phenyl derivatives
Scientific Research Applications
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The tetrachlorophenyl group enhances its binding affinity, while the thiourea moiety can form hydrogen bonds with the target. This interaction can disrupt normal cellular processes, leading to the desired biological effect .
Comparison with Similar Compounds
Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidocarboxylate can be compared with other similar compounds, such as:
- Ethyl 3-(2,3,4,5-tetrachlorophenyl)thioureidocarboxylate
- Ethyl 3-(2,3,5,6-tetrachlorophenyl)ureidocarboxylate
- Ethyl 3-(2,3,5,6-tetrachlorophenyl)thioureidopropionate
These compounds share structural similarities but differ in the position of chlorine atoms or the nature of the ester group. The unique combination of the tetrachlorophenyl group and thiourea moiety in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8Cl4N2O2S |
|---|---|
Molecular Weight |
362.1 g/mol |
IUPAC Name |
ethyl N-[(2,3,5,6-tetrachlorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H8Cl4N2O2S/c1-2-18-10(17)16-9(19)15-8-6(13)4(11)3-5(12)7(8)14/h3H,2H2,1H3,(H2,15,16,17,19) |
InChI Key |
XJWKXVRUGKTLIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C(=CC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















